N-(2-methyl-2-pyridin-3-ylpropyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
N-(2-methyl-2-pyridin-3-ylpropyl)-1,8-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound characterized by its spirocyclic structure, which includes a pyridine ring and a spiro-linked azaspirodecane moiety
Properties
IUPAC Name |
N-(2-methyl-2-pyridin-3-ylpropyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-17(2,15-5-3-7-19-11-15)12-20-16(22)21-8-10-24-18(13-21)6-4-9-23-14-18/h3,5,7,11H,4,6,8-10,12-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYKNOVTUJQPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N1CCOC2(C1)CCCOC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2-pyridin-3-ylpropyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diol and an amine under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the spirocyclic core.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(2-methyl-2-pyridin-3-ylpropyl)-1,8-dioxa-4-azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- N-(2-methyl-2-pyridin-3-ylpropyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxylate
- N-(2-methyl-2-pyridin-3-ylpropyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxylic acid
Comparison: Compared to these similar compounds, N-(2-methyl-2-pyridin-3-ylpropyl)-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its carboxamide functional group, which can impart different chemical reactivity and biological activity. The presence of the spirocyclic structure also distinguishes it from other linear or cyclic compounds, potentially offering unique steric and electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
